InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3
. The compound has a molecular weight of 230.10 g/mol .
4-Bromo-3-((dimethylamino)methyl)phenol is an organic compound with the molecular formula . It is classified as a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position, a dimethylamino group at the third position, and a hydroxyl group at the first position on the benzene ring. This compound is notable for its potential applications in various scientific fields, including chemistry and biology.
4-Bromo-3-((dimethylamino)methyl)phenol falls under the category of organic compounds, specifically aromatic compounds due to its benzene ring structure. It is also classified as a phenolic compound due to the presence of the hydroxyl group.
The synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol can be achieved through several methods:
The reaction conditions must be optimized to ensure selectivity and yield. The choice of solvent and temperature plays a crucial role in achieving the desired product.
The molecular structure of 4-Bromo-3-((dimethylamino)methyl)phenol features a benzene ring with three substituents: a bromine atom, a hydroxyl group, and a dimethylaminomethyl group.
4-Bromo-3-((dimethylamino)methyl)phenol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Bromo-3-((dimethylamino)methyl)phenol involves its interaction with biological targets through hydrogen bonding and other interactions facilitated by its functional groups. The specific pathways depend on its application context, particularly in biological systems where it may exhibit antimicrobial or anticancer properties.
4-Bromo-3-((dimethylamino)methyl)phenol is typically stored under refrigeration to maintain stability.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 230.102 g/mol |
Melting Point | Not specified |
Storage Temperature | Refrigerator |
4-Bromo-3-((dimethylamino)methyl)phenol has various scientific applications:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2